molecular formula C14H11ClO3S B8542578 NSC 372685 CAS No. 86455-99-4

NSC 372685

Cat. No.: B8542578
CAS No.: 86455-99-4
M. Wt: 294.8 g/mol
InChI Key: PYACVGUASHYTLP-UHFFFAOYSA-N
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Description

NSC 372685 is an organic compound that features a benzoic acid core substituted with a 3-chlorophenylthio group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 372685 typically involves the following steps:

    Formation of the Thioether Bond: The reaction between 3-chlorothiophenol and 5-methoxybenzoic acid under basic conditions (e.g., using sodium hydroxide) to form the thioether bond.

    Acidification: The reaction mixture is then acidified to precipitate the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

NSC 372685 can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

NSC 372685 has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of NSC 372685 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-Chlorophenyl)thio]benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-Methoxy-2-[(phenylthio)]benzoic acid: Lacks the chlorine atom, which can influence its chemical properties.

Uniqueness

NSC 372685 is unique due to the presence of both the 3-chlorophenylthio and methoxy groups, which confer specific chemical and biological properties that are not present in similar compounds.

Properties

CAS No.

86455-99-4

Molecular Formula

C14H11ClO3S

Molecular Weight

294.8 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanyl-5-methoxybenzoic acid

InChI

InChI=1S/C14H11ClO3S/c1-18-10-5-6-13(12(8-10)14(16)17)19-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,16,17)

InChI Key

PYACVGUASHYTLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)SC2=CC(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 3-chlorothiophenol (20 g, 138 mol), and cupric acetate (1.8 g) and DMF (200 mL) was added K2CO3 (23 g). The mixture was heated to 150° C. for 15-20 minutes, then 2-bromo-5-methoxybenzoic acid (35.8 g, 0.155 mol) was added in portions. The mixture was heated overnight, poured into water (600 mL), filtered and the filtrate was treated with charcoal, filtered and diluted with HCl. The resulting precipitate was collected by filtration, washed with water, and dried at 50° C. in vacuo over P2O5 to afford 27.6 g of 2-[(3-chlorophenyl)thio]-5-methoxybenzoic acid.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

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